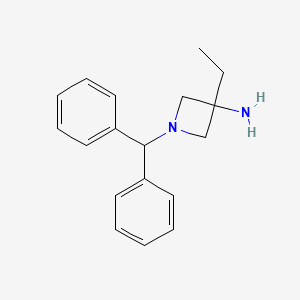![molecular formula C41H32NO2P B12275660 3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12275660.png)
3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a binaphthalene core, diphenylphosphanyl groups, and imino and hydroxyl functionalities. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1’-binaphthalene]-2,2’-diol typically involves multi-step organic reactions. The process begins with the preparation of the binaphthalene core, followed by the introduction of diphenylphosphanyl groups and the formation of imino and hydroxyl functionalities. Common reagents used in these reactions include phosphine ligands, aldehydes, and amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1’-binaphthalene]-2,2’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for drug development.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets. The diphenylphosphanyl groups can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. The imino and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Binaphthalene-2,2’-diol: Lacks the diphenylphosphanyl and imino groups, making it less versatile in coordination chemistry.
Diphenylphosphanyl-substituted naphthalenes: These compounds have similar phosphanyl groups but lack the binaphthalene core, affecting their overall stability and reactivity.
Uniqueness
3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1’-binaphthalene]-2,2’-diol stands out due to its combination of functional groups, which provide a unique set of chemical properties. Its ability to form stable metal complexes and participate in diverse chemical reactions makes it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C41H32NO2P |
|---|---|
Molekulargewicht |
601.7 g/mol |
IUPAC-Name |
3-[1-(2-diphenylphosphanylphenyl)ethyliminomethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C41H32NO2P/c1-28(34-20-12-13-23-38(34)45(32-16-4-2-5-17-32)33-18-6-3-7-19-33)42-27-31-26-30-15-9-11-22-36(30)40(41(31)44)39-35-21-10-8-14-29(35)24-25-37(39)43/h2-28,43-44H,1H3 |
InChI-Schlüssel |
SOPVXXDQRYTLSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC5=CC=CC=C5C(=C4O)C6=C(C=CC7=CC=CC=C76)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12275581.png)

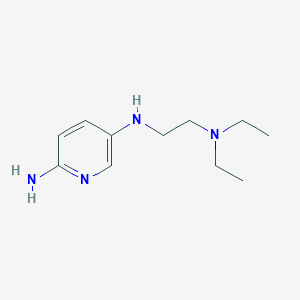
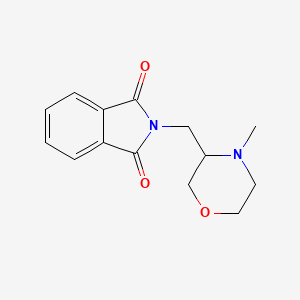
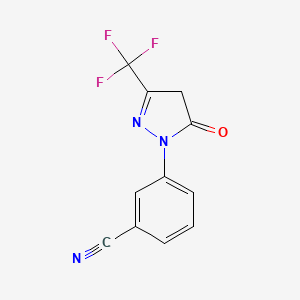

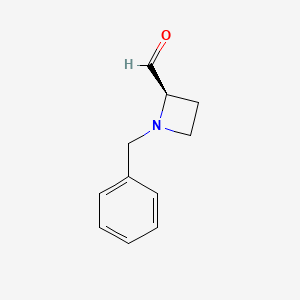
![4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12275640.png)
![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid](/img/structure/B12275641.png)
![1-Azaspiro[4.5]decan-4-one, hydrochloride](/img/structure/B12275648.png)
![11-(4-Butoxyphenyl)-5-{[(2,5-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12275651.png)
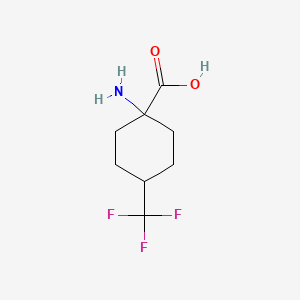
![Ethyl 4-(5-fluorospiro[indoline-3,4'-piperidin]-1'-yl)piperidine-1-carboxylate](/img/structure/B12275658.png)
